molecular formula C11H15N3O4 B1146290 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine CAS No. 917918-82-2

2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine

Cat. No.: B1146290
CAS No.: 917918-82-2
M. Wt: 253.25 g/mol
InChI Key: RJNULHIDFOCAIN-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine is a chemical compound with the molecular formula C11H15N3O4 It is characterized by the presence of methoxy groups at the 2 and 5 positions, a dimethylamino group at the 4 position, and a nitro group at the 3 position of the pyridine ring

Scientific Research Applications

2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group at the 3 position of the pyridine ring.

    Methoxylation: Introduction of methoxy groups at the 2 and 5 positions.

    Formation of the Ethenyl Group: Introduction of the ethenyl group at the 4 position.

    Dimethylamination: Introduction of the dimethylamino group at the 4 position.

Each of these steps requires specific reaction conditions, such as the use of nitrating agents for nitration, methoxylating agents for methoxylation, and appropriate catalysts for the formation of the ethenyl and dimethylamino groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of oxides or other oxygen-containing derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-ethylamphetamine: Similar in structure but with an ethyl group instead of the ethenyl group.

    2,5-Dimethoxy-4-methylamphetamine: Similar in structure but with a methyl group instead of the ethenyl group.

    2,5-Dimethoxy-4-bromoamphetamine: Similar in structure but with a bromo group instead of the ethenyl group.

Uniqueness

2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine is unique due to the presence of the ethenyl group and the combination of methoxy and nitro groups on the pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(2,5-dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-13(2)6-5-8-9(17-3)7-12-11(18-4)10(8)14(15)16/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNULHIDFOCAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=NC=C1OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700765
Record name 2-(2,5-Dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917918-82-2
Record name 2-(2,5-Dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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